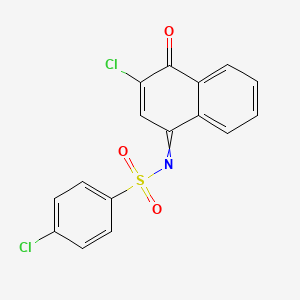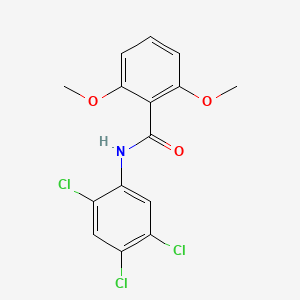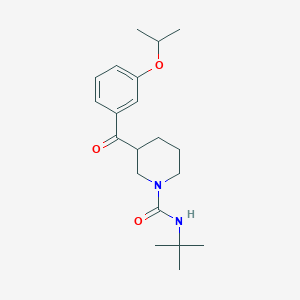
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
描述
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as NBD-556, is a chemical compound that has shown potential in various scientific research applications.
科学研究应用
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory properties, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
作用机制
The mechanism of action of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and angiogenesis. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and neuroprotection.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurons, this compound reduces oxidative stress and inflammation, leading to neuroprotection. In various tissues, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potential in various scientific research applications. This compound has shown promise in cancer treatment, neuroprotection, and anti-inflammatory properties. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for the research of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to further investigate its potential in cancer treatment, neuroprotection, and anti-inflammatory properties. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds for various scientific research applications.
属性
IUPAC Name |
4-chloro-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-5-7-11(8-6-10)23(21,22)19-15-9-14(18)16(20)13-4-2-1-3-12(13)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVBTGUJNQBBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)

![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)

